

# Synthesis and characterization of (1-Fluorocyclopropyl)methanol

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## Compound of Interest

Compound Name: (1-Fluorocyclopropyl)methanol

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An In-depth Technical Guide to the Synthesis and Characterization of **(1-Fluorocyclopropyl)methanol**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**(1-Fluorocyclopropyl)methanol** is a valuable fluorinated building block in medicinal chemistry and drug development. The incorporation of a fluorocyclopropyl motif can significantly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of the primary synthetic routes to **(1-fluorocyclopropyl)methanol**, detailed experimental protocols, and a summary of its key physical and spectroscopic characteristics.

## Synthesis of (1-Fluorocyclopropyl)methanol

Two primary synthetic strategies have been established for the preparation of **(1-fluorocyclopropyl)methanol**: the cyclopropanation of a fluoroallyl alcohol precursor and the reduction of a fluorocyclopropyl carboxylic acid.

**Caption:** Primary synthetic routes to **(1-Fluorocyclopropyl)methanol**.

### Route 1: Simmons-Smith Cyclopropanation

This method involves the direct cyclopropanation of an alkene. The Simmons-Smith reaction and its modifications (e.g., the Furukawa modification) are highly effective for converting allylic alcohols into cyclopropyl methanols stereospecifically.<sup>[1][2]</sup> For the synthesis of the title compound, 2-fluoroallyl alcohol serves as the starting material. The reaction utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple or diethylzinc.<sup>[1][3]</sup>

This protocol is adapted from general procedures for the cyclopropanation of substituted fluoroallylic alcohols.<sup>[3][4]</sup>

- **Preparation:** To a flame-dried Schlenk flask under a nitrogen atmosphere, add dry 1,2-dichloroethane (DCE) or diethyl ether. Cool the flask to 0 °C in an ice bath.
- **Reagent Addition:** Slowly add diethylzinc ( $\text{Et}_2\text{Zn}$ , 2.2 equivalents) to the cooled solvent, followed by the dropwise addition of diiodomethane ( $\text{CH}_2\text{I}_2$ , 2.2 equivalents). Stir the resulting solution at 0 °C for 20-30 minutes.
- **Substrate Addition:** Add a solution of 2-fluoroallyl alcohol (1.0 equivalent) in the same dry solvent to the reaction mixture dropwise, maintaining the temperature at 0 °C.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Quenching:** Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride ( $\text{NH}_4\text{Cl}$ ).
- **Extraction:** Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
- **Workup:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield pure **(1-fluorocyclopropyl)methanol**.

## Route 2: Reduction of Carboxylic Acid

This approach involves the reduction of 1-fluoro-cyclopropane-1-carboxylic acid to the corresponding primary alcohol. Borane reagents, such as borane-tetrahydrofuran complex ( $\text{BH}_3 \cdot \text{THF}$ ) or borane-dimethyl sulfide complex ( $\text{BH}_3 \cdot \text{SMe}_2$ ), are highly effective and chemoselective for this transformation, often tolerating other functional groups like esters.<sup>[5][6][7]</sup>

This protocol is based on standard procedures for the reduction of carboxylic acids using borane.<sup>[5][7]</sup>

- **Preparation:** Dissolve 1-fluoro-cyclopropane-1-carboxylic acid (1.0 equivalent) in dry tetrahydrofuran (THF) in a flame-dried flask under a nitrogen atmosphere.
- **Reagent Addition:** Cool the solution to 0 °C in an ice bath. Slowly add borane-THF complex solution (typically 1 M in THF, ~1.5 equivalents) dropwise via a syringe.
- **Reaction:** After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-12 hours, or until the reaction is complete as monitored by TLC.
- **Quenching:** Cool the mixture back to 0 °C and quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.
- **Workup:** Remove the solvent under reduced pressure. Add 1 M hydrochloric acid (HCl) and extract the product with ethyl acetate (3x).
- **Purification:** Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), filter, and concentrate to give the crude product. Further purification can be achieved via distillation or flash chromatography if necessary.

**Caption:** Experimental workflow for the Simmons-Smith cyclopropanation route.

## Characterization

The successful synthesis of **(1-fluorocyclopropyl)methanol** is confirmed through the analysis of its physical and spectroscopic properties.

## Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of **(1-fluorocyclopropyl)methanol**, primarily sourced from chemical suppliers.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Property	Value
CAS Number	154985-93-0
Molecular Formula	C <sub>4</sub> H <sub>7</sub> FO
Molecular Weight	90.10 g/mol
Appearance	Colorless to light yellow liquid <a href="#">[8]</a>
Boiling Point	102.5 ± 13.0 °C (at 760 mmHg, Predicted) <a href="#">[9]</a> <a href="#">[11]</a>
Density	1.14 ± 0.1 g/cm <sup>3</sup> (Predicted) <a href="#">[8]</a>
Purity	Typically ≥98% <a href="#">[9]</a> <a href="#">[10]</a>
Storage	Store at 2-8°C or in a freezer under an inert atmosphere <a href="#">[8]</a>

## Spectroscopic Data

While detailed peer-reviewed spectroscopic data for the unsubstituted **(1-fluorocyclopropyl)methanol** is not readily available, the expected NMR signatures can be inferred. The characterization data for a closely related analog, [(1S, 2R)-1-Fluoro-2-phenylcyclopropyl]methanol, is presented below as a representative example of the spectral features of this class of compounds.[\[3\]](#)

Representative Spectroscopic Data for a Phenyl-Substituted Analog[\[3\]](#)

Nucleus	Chemical Shift ( $\delta$ , ppm)	Multiplicity & Coupling Constants (J, Hz)
$^1\text{H}$ NMR (300 MHz, $\text{CDCl}_3$ )	7.35-7.19	m (5H, Ar-H)
3.69	d, J = 23.0 (2H, $\text{CH}_2\text{OH}$ )	
2.75	ddd, J = 19.4, 11.0, 7.9 (1H, CH-Ph)	
1.62-1.50	m (1H, cyclopropyl-H)	
1.58	br s (1H, OH)	
1.28	dt, J = 8.9, 7.7 (1H, cyclopropyl-H)	
$^{13}\text{C}$ NMR (125.7 MHz, $\text{CDCl}_3$ )	136.0	s (Ar-C)
128.8	s (Ar-CH)	
128.3	d, J = 1.8 (Ar-CH)	
127.1	s (Ar-CH)	
83.1	d, J = 223.1 (C-F)	
63.3	d, J = 21.7 ( $\text{CH}_2\text{OH}$ )	
27.3	d, J = 12.3 (CH-Ph)	
14.0	d, J = 11.1 (cyclopropyl- $\text{CH}_2$ )	
$^{19}\text{F}$ NMR (282.2 MHz, $\text{CDCl}_3$ )	-180.0	m

For the title compound, **(1-fluorocyclopropyl)methanol**, one would expect a simpler spectrum without the aromatic signals. The key features would include:

- $^1\text{H}$  NMR: Two distinct multiplets for the diastereotopic protons of the cyclopropyl  $\text{CH}_2$  groups and a doublet for the  $\text{CH}_2\text{OH}$  protons due to coupling with the fluorine atom.
- $^{13}\text{C}$  NMR: Three signals for the cyclopropyl carbons and the hydroxymethyl carbon, all showing coupling to the fluorine atom. The quaternary carbon bearing the fluorine (C-F)

would exhibit a large one-bond C-F coupling constant.

- $^{19}\text{F}$  NMR: A single multiplet corresponding to the fluorine atom.

## Safety Information

**(1-Fluorocyclopropyl)methanol** is classified as a hazardous substance. Appropriate safety precautions should be taken during handling.

- Signal Word: Danger[9][11]
- Hazard Statements: H225 (Highly flammable liquid and vapor), H301+H311+H331 (Toxic if swallowed, in contact with skin or if inhaled), H373 (May cause damage to organs through prolonged or repeated exposure).[9][11]
- Precautionary Statements: P210 (Keep away from heat/sparks/open flames/hot surfaces), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[9][11]

## Conclusion

**(1-Fluorocyclopropyl)methanol** is an accessible and important synthetic intermediate. It can be reliably synthesized via well-established organic reactions, primarily through the cyclopropanation of 2-fluoroallyl alcohol or the reduction of 1-fluoro-cyclopropane-1-carboxylic acid. This guide provides the necessary procedural details and characterization data to enable researchers to synthesize and utilize this valuable building block in their research and development endeavors.

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)